Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, ] Lp-PLA2 is an enzyme implicated in atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries. [, , ] While elevated Lp-PLA2 activity is associated with an increased risk of cardiovascular events, Darapladib's clinical trials in humans have yielded mixed results and require further investigation. [, , , ]
The molecular structure of Darapladib has been analyzed through computational methods to understand its binding affinity to the Platelet Activating Factor Receptor (PAFR). [] These studies suggest that Darapladib can act as a PAFR antagonist, potentially explaining its observed effects on necrotic core reduction. []
Darapladib primarily functions by inhibiting the activity of Lp-PLA2. [, , , , , , ] This inhibition prevents the hydrolysis of oxidized low-density lipoprotein (oxLDL) by Lp-PLA2, thereby reducing the production of pro-inflammatory mediators like lysophosphatidylcholine (LysoPC) and oxidized fatty acids (oxFA). [, , , , ]
Darapladib's primary mechanism of action is the inhibition of Lp-PLA2. [, , , , , , ] This inhibition leads to a decrease in the production of pro-inflammatory mediators like lysophosphatidylcholine (LysoPC) and oxidized fatty acids, which are implicated in the development and progression of atherosclerosis. [, , , , ] Additionally, computational studies suggest potential antagonistic activity of Darapladib at the Platelet Activating Factor Receptor (PAFR), contributing to its effects on atherosclerotic plaque composition. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: